N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is a complex organic compound with a molecular formula of C36H26BrN. This compound is known for its unique structure, which includes multiple phenyl rings and a bromine atom. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline typically involves the reaction of 4-bromobiphenyl with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the brominated biphenyl and the aniline derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed reactions, utilizing efficient and cost-effective reagents and conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a fully hydrogenated biphenyl derivative.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Wirkmechanismus
The mechanism of action of N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromodiphenylamine: Similar in structure but lacks the additional phenyl rings.
4-Bromophenylacetonitrile: Contains a nitrile group instead of the aniline moiety.
4-Bromophenylboronic acid: Contains a boronic acid group instead of the aniline moiety.
Uniqueness
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline is unique due to its multiple phenyl rings and the presence of a bromine atom, which contribute to its distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research .
Eigenschaften
Molekularformel |
C36H26BrN |
---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline |
InChI |
InChI=1S/C36H26BrN/c37-33-21-15-30(16-22-33)32-19-25-36(26-20-32)38(34-9-5-2-6-10-34)35-23-17-31(18-24-35)29-13-11-28(12-14-29)27-7-3-1-4-8-27/h1-26H |
InChI-Schlüssel |
XVZRVMIIRUKCHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.